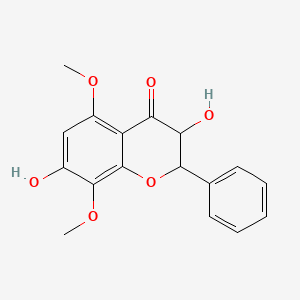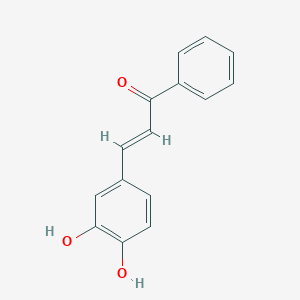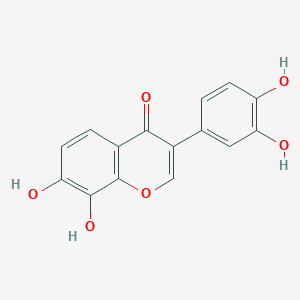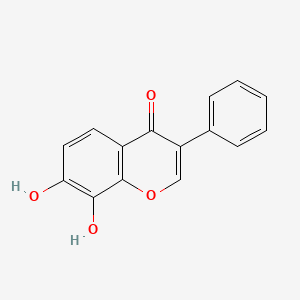
Aceritannin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aceritannin, also known as Acertannin, is a polyphenol compound . It is known for its powerful anticancer and antioxidant effects . The molecular formula of Aceritannin is C20H20O13 .
Synthesis Analysis
Aceritannin is a type of hydrolysable tannin . Tannins are polyphenols that are synthesized by plants . The modern history of tannins began in the 17th century when Giovannetti, an Italian chemist, studied the interactions between iron solutions and substances called “astringents” .Molecular Structure Analysis
The molecular structure of Aceritannin includes 20 carbon atoms, 20 hydrogen atoms, and 13 oxygen atoms . The average mass is 468.365 Da and the monoisotopic mass is 468.090393 Da .Chemical Reactions Analysis
Tannins, including Aceritannin, have the ability to bind to proteins, basic compounds, pigments, large-molecular compounds, and metallic ions . They also exhibit antioxidant activities . Some structure-specific activities were found for the condensation of dehydroellagitannins with co-existing compounds under mild conditions .Physical And Chemical Properties Analysis
Aceritannin is a polyphenol compound . Polyphenols are characterized by the presence of multiple phenol structural units . The physical and chemical properties of Aceritannin are not fully described in the available literature.Aplicaciones Científicas De Investigación
Cloning and Characterization in Insect Species
A study by Wijffels et al. (1996) explored the angiotensin-converting enzymes (ACE) in the haematophagous fly, Haematobia irritans exigua. This research could be relevant in understanding the broader applications of similar compounds like Aceritannin in various species.
Angiotensin-Converting Enzyme (ACE) Inhibition
Several studies have focused on ACE inhibitors, which are relevant to the context of Aceritannin. For example, Yusuf and Lonn (1998) reviewed the potential use of ACE inhibitors in various conditions, including heart failure, left ventricular dysfunction, and hypertension.
Inhibition of SARS-CoV-2 Infections
In 2020, Monteil et al. studied the use of human recombinant soluble ACE2 (hrsACE2) to block SARS-CoV-2 infections. The connection to Aceritannin lies in the broader exploration of ACE inhibitors for treating viral infections.
Discovery of New ACE Inhibitors from Plants
The discovery of new ACE inhibitors from plants, as studied by Sharifi et al. (2013), highlights the potential of natural compounds like Aceritannin in managing hypertension.
Coronary Artery Disease and Preserved Left Ventricular Systolic Function
Al-Mallah et al. (2006) analyzed the efficacy of ACE inhibitors in patients with coronary heart disease and preserved left ventricular systolic function, providing insights into the broader applications of ACE inhibitors.
Ethnomedical Information and ACE Inhibition
Research by Nyman et al. (1998) on plants used as traditional medicines in India, including their ability to inhibit ACE, underscores the potential use of natural compounds like Aceritannin in traditional medicine.
Strategies for Enhancing Fermentative Production
Xiao and Lu (2014) reviewed strategies to enhance the production of acetoin, a compound related to Aceritannin, emphasizing the industrial and pharmaceutical potential of such compounds.
Inhibition for Hypertension
Research on ACE inhibitors for hypertension, such as the study by Healey et al. (2005), provides insights into the therapeutic potential of compounds like Aceritannin.
Direcciones Futuras
Aceritannin has been studied for its anti-inflammatory effects . It has been found to attenuate LPS-induced inflammation by interrupting the binding of LPS to the TLR4/MD2 complex and activating Nrf2-mediated HO-1 activation . This suggests that Aceritannin could be a potent anti-inflammatory agent in LPS-mediated inflammation, such as endotoxemia .
Propiedades
| { "Design of the Synthesis Pathway": "Aceritannin can be synthesized through the condensation of gallic acid and (+)-catechin. This reaction can be catalyzed by an acid catalyst, such as sulfuric acid or hydrochloric acid. The resulting product is then subjected to hydrolysis to yield Aceritannin.", "Starting Materials": [ "Gallic acid", "(+)-Catechin", "Sulfuric acid or hydrochloric acid", "Water" ], "Reaction": [ "Step 1: Mix gallic acid and (+)-catechin in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid.", "Step 2: Heat the mixture under reflux for several hours.", "Step 3: Allow the reaction mixture to cool and add water to dissolve the product.", "Step 4: Adjust the pH of the solution to neutral using sodium hydroxide.", "Step 5: Subject the solution to hydrolysis by heating it under reflux for several hours.", "Step 6: Allow the solution to cool and filter the resulting product.", "Step 7: Wash the product with water and dry it in a vacuum oven.", "Step 8: Purify the product using column chromatography or recrystallization." ] } | |
Número CAS |
76746-56-0 |
Nombre del producto |
Aceritannin |
Fórmula molecular |
C20H20O13 |
Peso molecular |
468.37 |
Sinónimos |
Aceritannin |
Origen del producto |
United States |
Q & A
Q1: What is the key finding of the research regarding the structure of Aceritannin?
A1: The research focuses on identifying the location of two galloyl groups within the Aceritannin molecule. [] While the complete structure might not be fully elucidated in this specific paper, this finding represents a significant step towards understanding the complete chemical structure of Aceritannin.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













